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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Fibroblast
Growth Factor Receptor (FGFR) inhibitors: TYRA-200, a next-generation covalent inhibitor, and
infigratinib, an established ATP-competitive inhibitor. This document outlines their mechanisms
of action, preclinical efficacy against wild-type and resistant FGFR mutants, and the design of

their key clinical trials.

At a Glance: Key Differences
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Feature

TYRA-200

Infigratinib

Mechanism of Action

Covalent, irreversible inhibitor
of FGFR1/2/3

ATP-competitive, reversible
inhibitor of FGFR1/2/3

Primary Indication

Investigational for advanced
solid tumors with activating
FGFR2 gene alterations,
including those with acquired

resistance

Approved for previously
treated, unresectable locally
advanced or metastatic
cholangiocarcinoma with an
FGFR2 fusion or other

rearrangement

Key Differentiator

Designed to overcome
acquired resistance mutations
in FGFR2

Established efficacy in FGFR2
fusion-positive

cholangiocarcinoma

Clinical Trial (Phase 1)

SURF201 (NCT06160752)

Clinical Trial (Phase 3)

PROOF-301 (NCT03773302)

Mechanism of Action and Signaling Pathway

Both TYRA-200 and infigratinib target the FGFR signaling pathway, which, when constitutively

activated by genetic alterations such as fusions, mutations, or amplifications, can drive tumor

cell proliferation and survival. However, their modes of inhibition differ significantly. Infigratinib

is an ATP-competitive inhibitor, meaning it reversibly binds to the ATP-binding pocket of the

FGFR kinase domain, preventing the downstream signaling cascade.[1]

TYRA-200, in contrast, is a covalent inhibitor designed to form a permanent bond with a

cysteine residue in the ATP-binding pocket of the FGFR.[2] This irreversible binding is intended

to provide sustained inhibition and overcome acquired resistance mutations that can reduce

the efficacy of ATP-competitive inhibitors like infigratinib.[2]

Below are diagrams illustrating the distinct mechanisms of action of infigratinib and TYRA-200

on the FGFR signaling pathway.
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Infigratinib's ATP-competitive inhibition of the FGFR signaling pathway.
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TYRA-200's covalent (irreversible) inhibition of the FGFR signaling pathway.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15544667?utm_src=pdf-body-img
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Preclinical Efficacy: A Head-to-Head Look

A key differentiator for TYRA-200 is its demonstrated potency against FGFR2 mutations that
confer resistance to other FGFR inhibitors.[3]

Enzymatic Activity (IC50, nM)

Target TYRA-200 Infigratinib
FGFR2 (Wild-Type) <1 1.0

FGFR2 N550K (Molecular

Brake) <t >100
FGFR2 V565F (Gatekeeper) <1 >1000
FGFR2 V565L (Gatekeeper) <1 >1000
FGFR1 1.8 11

FGFR3 0.66 2.0

FGFR4 30.5 61

Data sourced from a Tyra Biosciences corporate presentation and publicly available data for
infigratinib.[4][5]

Cellular Activity

In cellular assays, TYRA-200 maintains its potency against FGFR2 amplifications and
molecular brake mutations.[3] Infigratinib has demonstrated anti-tumor activity in xenograft
models of cholangiocarcinoma with activating FGFR2 and FGFR3 alterations.[6]

Experimental Protocols
TYRA-200 Preclinical Assays

o Enzymatic Assays: Enzymatic IC50 measurements were generated at Reaction Biology Corp
using Tyra enzymes. All experiments were conducted under identical conditions and tested in
duplicate on the same day.[4]
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o Cell Viability Assays: Cell viability was assessed using Cell Titer-Glo 2.0 from Promega. The
duration of treatment for IC50 generation was cell line dependent and varied from 72-120
hours. IC50 values were averaged from three independent experiments.[3]

¢ |n Vivo Tumor Models: Mice were inoculated with either Ba/F3 FGFR2V565F or AN3CA cells.
They were then dosed orally with a vehicle, TYRA-200, or futibatinib.[7]

Infigratinib Preclinical Assays

o Cell Line Proliferation Assays: Cancer cell lines with known FGFR2 fusions were seeded in
96-well plates and treated with escalating concentrations of infigratinib or a vehicle control
(e.g., DMSO). After 72 hours, cell viability was assessed using a colorimetric (e.g., MTS or
MTT) or luminescence-based (e.g., CellTiter-Glo) assay to determine the IC50.[1]

o Xenograft and PDX Mouse Models: Human tumor cells or patient-derived tissue with FGFR2
fusions were implanted subcutaneously into immunocompromised mice. Once tumors
reached a palpable size, mice were treated orally with infigratinib or a vehicle solution.
Tumor volume was measured regularly.[1]

TYRA-200 or Infigratinib

In Vitro Studies
Enzymatic Assay Cell Viability Assay
(IC50 Determination) (IC50 in Cell Lines)
In Vivo [Studies

Xenograft/Allograft Models
(Tumor Growth Inhibition)
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General workflow for preclinical evaluation of FGFR inhibitors.

Clinical Development Overview
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TYRA-200: SURF201 Trial

TYRA-200 is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[8]

» Study Design: A multicenter, open-label, first-in-human, dose-escalation and expansion
study.[2]

» Patient Population: Adults with advanced solid tumors harboring activating FGFR2 gene
alterations, including those with acquired resistance to prior FGFR inhibitors.[9]

e Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of TYRA-200
and to determine the maximum tolerated dose and recommended Phase 2 dose.[8]

e Secondary Objectives: To evaluate the preliminary anti-tumor activity of TYRA-200.[8]

Infigratinib: PROOF-301 Trial

Infigratinib was studied in the Phase 3 PROOF-301 trial (NCT03773302).[10]

o Study Design: A multicenter, open-label, randomized, controlled trial comparing infigratinib to
standard-of-care chemotherapy (gemcitabine plus cisplatin).[10]

o Patient Population: First-line treatment for patients with advanced/metastatic or inoperable
cholangiocarcinoma with an FGFR2 gene fusion/rearrangement.[10]

e Primary Endpoint: Progression-free survival.[10]

o Secondary Endpoints: Overall survival, overall response rate, duration of response, and
safety.[10]
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Clinical Trial Feature SURF201 (TYRA-200) PROOF-301 (Infigratinib)
Phase Phase 1 Phase 3
Status Recruiting Terminated

] ) Infigratinib vs. Gemcitabine +
Primary Intervention TYRA-200 ] ]
Cisplatin

) ) First-line advanced
Advanced solid tumors with ] ] ]
cholangiocarcinoma with
FGFR2

fusions/rearrangements

Key Patient Population FGFR2 alterations (including

acquired resistance)

Primary Outcome Safety, MTD, RP2D Progression-Free Survival

Conclusion

TYRA-200 and infigratinib represent two distinct strategies for targeting FGFR-driven cancers.
Infigratinib is an established therapy for a specific subset of cholangiocarcinoma patients,
demonstrating the clinical utility of FGFR inhibition. TYRA-200, with its covalent mechanism of
action and potent activity against known resistance mutations, holds the potential to address a
significant unmet need for patients who have progressed on existing FGFR inhibitors. The
ongoing SURF201 trial will be critical in defining the clinical profile of TYRA-200 and its role in
the evolving landscape of FGFR-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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